1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-10(2)17-7-5-11(15-17)8-13-9-12-4-6-14-16(12)3;/h4-7,10,13H,8-9H2,1-3H3;1H |
InChI Key |
SZQVNIQQZFRNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. The synthetic route may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Substitution reactions: Introducing the isopropyl and methyl groups at the desired positions on the pyrazole ring.
Coupling reactions: Linking the two pyrazole rings through a methanamine bridge.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme functions and interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can be compared with other similar compounds, such as:
1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: This compound has a similar structure but with a different substituent at the 1-position of the pyrazole ring.
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine: Another similar compound with an ethyl group instead of an isopropyl group.
The uniqueness of 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine lies in its specific substituents and the resulting chemical and biological properties.
Biological Activity
1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 269.77 g/mol. The structure features two pyrazole rings, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| CAS Number | 1856075-41-6 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyrazole moieties can engage in hydrogen bonding and hydrophobic interactions with target proteins or enzymes, modulating their activity. This mechanism is crucial for its potential as an inhibitor in various biological pathways.
Biological Activities
Research has indicated that 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine exhibits several notable biological activities:
Antiviral Activity
Studies have shown that derivatives of pyrazole compounds can act as inhibitors against β-coronaviruses. The structural modifications in the pyrazole rings enhance the antiviral potency and metabolic stability of these compounds .
Antitumor Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in vitro, with IC50 values in the low micromolar range. Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole rings enhance antitumor efficacy .
Anticonvulsant Properties
Preliminary studies indicate that this compound may possess anticonvulsant properties, potentially offering therapeutic benefits for epilepsy treatment. The mechanism is believed to involve modulation of neurotransmitter systems through interaction with ion channels .
Case Studies
Several case studies have explored the biological effects of similar pyrazole derivatives:
- Antiviral Efficacy : A study focused on a related pyrazolo[1,5-a]pyrimidine scaffold revealed that modifications at specific positions significantly improved antiviral activity against coronaviruses, suggesting a promising avenue for further research on 1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine .
- Cytotoxicity Evaluation : In vitro assays on various cancer cell lines demonstrated that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents, indicating potential as effective anticancer drugs .
- Neuroprotective Effects : Research into the neuroprotective properties of pyrazole compounds has shown promise in reducing seizure frequency in animal models, suggesting that this compound may also contribute to neurological health .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
